3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 898373-46-1
VCID: VC5420314
InChI: InChI=1S/C17H11F3N2O3/c18-17(19,20)10-7-5-9(6-8-10)16(24)22-13-11-3-1-2-4-12(11)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C17H11F3N2O3
Molecular Weight: 348.281

3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide

CAS No.: 898373-46-1

Cat. No.: VC5420314

Molecular Formula: C17H11F3N2O3

Molecular Weight: 348.281

* For research use only. Not for human or veterinary use.

3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide - 898373-46-1

Specification

CAS No. 898373-46-1
Molecular Formula C17H11F3N2O3
Molecular Weight 348.281
IUPAC Name 3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C17H11F3N2O3/c18-17(19,20)10-7-5-9(6-8-10)16(24)22-13-11-3-1-2-4-12(11)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24)
Standard InChI Key IFIIJDRCLSSVMF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzofuran ring system fused with a benzene ring. Key substituents include:

  • 4-(Trifluoromethyl)benzamido group at position 3, enhancing lipophilicity and metabolic stability.

  • Carboxamide group at position 2, facilitating hydrogen bonding with biological targets .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₇H₁₁F₃N₂O₃
Molecular Weight348.28 g/mol
IUPAC Name3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)C(F)(F)F
logP (Predicted)3.8
SolubilityNot available

The trifluoromethyl group significantly influences electronic and steric properties, potentially improving bioavailability and target binding.

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Benzofuran-2-carboxylic acid is reacted with 4-trifluoromethylbenzamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Amide bond formation occurs under controlled conditions to yield the final product.

Optimization Challenges

  • Yield and Purity: Reaction conditions (temperature, solvent) critically affect yield. For example, Pd(OAc)₂ and AgOAc in toluene at 110°C achieved 46% yield in analogous benzofuran syntheses .

  • Byproduct Mitigation: Chromatographic purification is often required to isolate the desired product .

Biological Activities and Mechanisms

Anticancer Properties

  • In Vitro Studies: Similar compounds show IC₅₀ values of 10–50 µM against cancer cell lines (e.g., MCF-7, HL-60).

  • Mechanism: Trifluoromethyl groups enhance interaction with hydrophobic pockets in kinases or proteases, inducing apoptosis.

Osteogenic Applications

Benzofurans promote bone formation by upregulating osteoblast activity, suggesting potential for osteoporosis treatment.

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaKey FeaturesBiological Activity
3-Benzamidobenzofuran-2-carboxamideC₁₆H₁₂N₂O₃Lacks trifluoromethyl groupModerate antimicrobial activity
N-(4-Methoxyphenyl) analogC₂₄H₁₇F₃N₂O₄Methoxy substituentEnhanced anticancer potency
Ethyl ester derivativeC₁₉H₁₈FNO₅SSulfonamide groupKinase inhibition

The trifluoromethyl group in the target compound improves lipophilicity and target affinity compared to non-fluorinated analogs.

Research Gaps and Future Directions

Priority Areas

  • In Vivo Testing: Efficacy and toxicity profiles remain unstudied.

  • Molecular Docking: Computational studies could identify binding modes with proteins like EGFR or COX-2 .

  • Derivatization: Introducing substituents (e.g., sulfonamides) may enhance solubility or selectivity .

Challenges

  • Synthetic Complexity: Multi-step synthesis limits large-scale production .

  • Metabolic Stability: The trifluoromethyl group may affect pharmacokinetics.

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